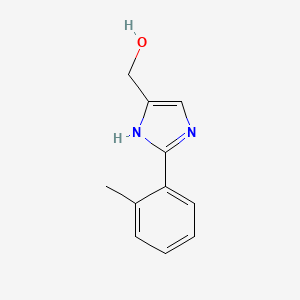

2-(o-Tolyl)imidazole-4-methanol

CAS No.:

Cat. No.: VC16161830

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O |

|---|---|

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | [2-(2-methylphenyl)-1H-imidazol-5-yl]methanol |

| Standard InChI | InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |

| Standard InChI Key | OGULGNHODNGHFC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=NC=C(N2)CO |

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 2-(o-Tolyl)imidazole-4-methanol (C₁₁H₁₂N₂O) consists of a five-membered imidazole ring substituted at the 2-position with an o-tolyl group (a methyl-substituted benzene ring at the ortho position) and a hydroxymethyl (-CH₂OH) group at the 4-position. The imidazole ring’s aromaticity and the electron-donating effects of the substituents influence its chemical behavior, including solubility, stability, and reactivity in crosslinking reactions .

Synthesis and Reaction Optimization

General Methodology

The synthesis of 2-(o-Tolyl)imidazole-4-methanol is inferred from patented protocols for analogous compounds. The primary route involves the base-catalyzed reaction of 2-o-tolylimidazole with formaldehyde under controlled conditions . Key steps include:

-

Reagent Proportions: A molar ratio of 1:1 between 2-o-tolylimidazole and formaldehyde is critical to favor monomethylolation at the 4-position. Excess formaldehyde (>1.5 moles) leads to dihydroxymethyl derivatives .

-

Catalysts: Alkaline catalysts such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are employed to maintain a pH ≥7, ensuring nucleophilic attack at the imidazole’s carbon positions rather than the nitrogen .

-

Solvent Systems: Polar aprotic solvents like methyl cellosolve (ethylene glycol monomethyl ether) or ethanol enhance solubility of the reactants while facilitating precipitation of the product .

Example Synthesis (Hypothetical Protocol)

-

Reactants:

-

2-o-Tolylimidazole (0.1 mol)

-

Paraformaldehyde (0.1 mol, as formaldehyde source)

-

Potassium carbonate (0.015 mol)

-

Methyl cellosolve (50 mL)

-

-

Procedure:

Table 1: Synthetic Conditions and Yields for Analogous Compounds

| Starting Material | Formaldehyde (moles) | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-o-Tolylimidazole | 3.0 | K₂CO₃ | Methyl cellosolve | 90 | 5 |

| 2-p-Tolylimidazole | 3.0 | KOH | Ethanol | 100 | 92 |

| 2-Phenylimidazole | 3.0 | K₂CO₃ | Water | 100 | 90 |

Note: The low yield (5%) for the o-tolyl derivative underscores steric challenges posed by the ortho-substituent.

Physicochemical Properties

Solubility and Stability

2-(o-Tolyl)imidazole-4-methanol exhibits limited solubility in non-polar solvents (e.g., toluene, benzene) but dissolves readily in polar solvents like methanol, ethanol, and pyridine when heated . Its hydroxymethyl group confers hygroscopicity, necessitating anhydrous storage conditions. The compound is stable under neutral or alkaline conditions but undergoes decomposition in acidic media, releasing formaldehyde .

Table 2: Physicochemical Data for 2-o-Tolylimidazole Derivatives

| Compound | Melting Point (°C) | Solubility (Cold) | Solubility (Hot) |

|---|---|---|---|

| 2-o-Tolyl-4,5-dihydroxymethylimidazole | 85–88 | Sparingly in water, toluene | Methanol, acetone |

| 2-p-Tolyl-4,5-dihydroxymethylimidazole | 219–220 (decomp.) | Insoluble in benzene | Pyridine, methyl cellosolve |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 2-(o-Tolyl)imidazole-4-methanol is expected to show:

-

A broad O-H stretch at ~3300 cm⁻¹ (hydroxymethyl group).

-

Aromatic C-H stretches at 3050–3100 cm⁻¹ (o-tolyl group).

Mass Spectrometry

Key fragmentation patterns include:

Applications in Industrial Chemistry

Epoxy Curing Agents

Imidazole derivatives with hydroxymethyl groups act as latent curing agents for epoxy resins. The tertiary nitrogen and hydroxyl groups facilitate crosslinking at elevated temperatures, enabling applications in adhesives and coatings .

Polymer Modifiers

Incorporating 2-(o-Tolyl)imidazole-4-methanol into polymers enhances dyeability due to its polar functional groups, which interact with dye molecules .

Challenges and Future Directions

-

Synthetic Yield Optimization: The low yield (5%) for o-tolyl derivatives highlights the need for improved catalysts or solvent systems to mitigate steric hindrance.

-

Stability Studies: Further research is required to assess long-term stability under humid conditions.

-

Application-Specific Formulations: Tailoring derivatives for high-performance epoxy systems could expand industrial utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume